molecular formula C12H13N3O2 B14944320 2-[(3-methoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one

2-[(3-methoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one

Katalognummer: B14944320
Molekulargewicht: 231.25 g/mol
InChI-Schlüssel: NSQFNQSUGAOPLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-METHOXYANILINO)-6-METHYL-4(3H)-PYRIMIDINONE is a chemical compound known for its diverse applications in scientific research This compound is characterized by its unique structure, which includes a methoxyaniline group and a pyrimidinone core

Vorbereitungsmethoden

The synthesis of 2-(3-METHOXYANILINO)-6-METHYL-4(3H)-PYRIMIDINONE involves several steps. One common method includes the reaction of 3-methoxyaniline with 6-methyl-4(3H)-pyrimidinone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

2-(3-METHOXYANILINO)-6-METHYL-4(3H)-PYRIMIDINONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the type of reaction and the conditions employed .

Wissenschaftliche Forschungsanwendungen

2-(3-METHOXYANILINO)-6-METHYL-4(3H)-PYRIMIDINONE has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(3-METHOXYANILINO)-6-METHYL-4(3H)-PYRIMIDINONE involves its interaction with specific molecular targets. It can inhibit certain enzymes, affecting biochemical pathways and cellular processes. The compound’s structure allows it to bind to receptors and modulate their activity, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

2-(3-METHOXYANILINO)-6-METHYL-4(3H)-PYRIMIDINONE can be compared with similar compounds such as:

  • 2-chloro-6-(3-methoxyanilino)-9-(tetrahydropyran-2-yl)purine (INCYDE-THP)
  • 2-fluoro-6-(3-methoxyanilino)-9-(tetrahydropyran-2-yl)purine (INCYDE-F-THP)

These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique properties of 2-(3-METHOXYANILINO)-6-METHYL-4(3H)-PYRIMIDINONE make it distinct in its applications and effects .

Eigenschaften

Molekularformel

C12H13N3O2

Molekulargewicht

231.25 g/mol

IUPAC-Name

2-(3-methoxyanilino)-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C12H13N3O2/c1-8-6-11(16)15-12(13-8)14-9-4-3-5-10(7-9)17-2/h3-7H,1-2H3,(H2,13,14,15,16)

InChI-Schlüssel

NSQFNQSUGAOPLI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)NC(=N1)NC2=CC(=CC=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.